3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
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Overview
Description
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting with the preparation of the benzodioxin and triazolothiadiazole intermediates. Common synthetic routes include:
Cyclization Reactions: The formation of the benzodioxin ring can be achieved through cyclization reactions involving catechol derivatives and appropriate dihalides.
Condensation Reactions: The triazolothiadiazole moiety is often synthesized via condensation reactions involving thiosemicarbazides and hydrazides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents like CuI and NaHCO3 in acetonitrile have been used to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-2-ylmethylamine: Shares the benzodioxin ring but lacks the triazolothiadiazole moiety.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Contains a benzimidazole ring instead of the triazolothiadiazole.
2,3-Dihydro-1,4-benzoxathiine derivatives: Similar in structure but with a sulfur atom in the ring.
Uniqueness
The uniqueness of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its combined benzodioxin and triazolothiadiazole structure, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Properties
CAS No. |
825605-26-3 |
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Molecular Formula |
C18H14N4O3S |
Molecular Weight |
366.4g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N4O3S/c1-23-12-7-3-2-6-11(12)17-21-22-16(19-20-18(22)26-17)15-10-24-13-8-4-5-9-14(13)25-15/h2-9,15H,10H2,1H3 |
InChI Key |
AQJBQNUUTXOYGL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
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